4-Chloro-2-iodobenzonitrile
Overview
Description
4-Chloro-2-iodobenzonitrile is an organic compound with the molecular formula C7H3ClIN It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and iodine atoms at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-iodobenzonitrile can be synthesized through various methods, one of which involves the iodination of 4-chlorobenzonitrile. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-chlorobenzonitrile is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound often employs large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form amines.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, forming carbon-carbon bonds with various organic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with different functional groups.
Oxidation: Corresponding benzoic acids.
Reduction: Corresponding benzylamines.
Scientific Research Applications
4-Chloro-2-iodobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and advanced materials due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 4-chloro-2-iodobenzonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring enhances its reactivity towards nucleophiles. The compound forms a Meisenheimer complex as an intermediate during these reactions, which then eliminates the leaving group (iodine) to form the final product .
Comparison with Similar Compounds
- 4-Chloro-2-fluorobenzonitrile
- 4-Chloro-2-bromobenzonitrile
- 4-Chloro-2-methylbenzonitrile
Comparison: 4-Chloro-2-iodobenzonitrile is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns compared to its analogs. The iodine atom, being larger and more polarizable, makes the compound more reactive in nucleophilic substitution reactions compared to its fluorine or bromine counterparts. Additionally, the combination of chlorine and iodine provides a balance of electronic effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQAIFRITOPIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615453 | |
Record name | 4-Chloro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-75-1 | |
Record name | 4-Chloro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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